molecular formula C23H22N2O4S B2484514 4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-59-7

4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2484514
CAS RN: 922062-59-7
M. Wt: 422.5
InChI Key: STPDDPYVMLXAFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzenesulfonamide derivatives, including molecules similar to the one , often involves multi-step reactions. These processes may include the formation of key intermediates, such as N-substituted salicylamides, and reactions involving o-nitrochloro derivatives of benzene and pyridine to construct the tricyclic dibenzo[b,f][1,4]oxazepin systems. A representative approach might involve palladium-catalyzed reactions, Suzuki couplings, or other methods to introduce various substituents into the benzenesulfonamide structure, tailoring the molecule's properties for specific applications (Sapegin et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to "4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" can be elucidated using techniques such as X-ray diffraction. These studies reveal details about the crystalline structure, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior in solid state and solution. The molecular structure is influenced by various factors, including the nature of substituents and the molecular framework, contributing to its stability and reactivity (Sapegin et al., 2008).

Scientific Research Applications

Catalytic and Synthetic Applications

4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has been studied for its applications in synthetic chemistry. For instance, its use in the catalytic enantioselective aza-Reformatsky reaction has been demonstrated. This process involves cyclic dibenzo[b,f][1,4]oxazepines and leads to the synthesis of chiral derivatives with high yields and enantioselectivities (Munck et al., 2017). Additionally, it has been involved in the synthesis of novel and diversified benzo-fused N-heterocycles (Zhang et al., 2015).

Photodynamic Therapy and Cancer Treatment

A zinc phthalocyanine derivative substituted with this compound has shown potential in photodynamic therapy for cancer treatment. Its properties as a photosensitizer, including high singlet oxygen quantum yield, make it a promising candidate for this therapeutic approach (Pişkin et al., 2020).

Antitumor Activity

Derivatives of this compound have been synthesized and investigated for their antitumor activity. For example, a study on the synthesis and antitumor activity of certain derivatives demonstrated promising results against specific cancer cell lines (Sławiński & Brzozowski, 2006).

Antimicrobial Properties

Compounds synthesized from this compound have also been examined for their antimicrobial properties. Studies have revealed that certain derivatives exhibit notable antimicrobial activities against various microorganisms (Deohate & Berad, 2009).

Nonlinear Optical Properties

Furthermore, the compound has been explored for potential applications in nonlinear optical (NLO) properties. Studies involving computational hyperpolarizability suggest its utility in NLO applications (Almansour et al., 2016).

properties

IUPAC Name

4-tert-butyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-23(2,3)15-8-11-17(12-9-15)30(27,28)25-16-10-13-20-18(14-16)22(26)24-19-6-4-5-7-21(19)29-20/h4-14,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPDDPYVMLXAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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